molecular formula C7H4F3N3S B2796425 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 304684-43-3

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B2796425
CAS No.: 304684-43-3
M. Wt: 219.19
InChI Key: KQDBGOYFEMRBJM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a thiol group attached to a triazolo-pyridine ring system.

Mechanism of Action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

Related compounds have been found to exhibit antibacterial activities The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria

Biochemical Pathways

Related compounds have been found to exhibit antibacterial activities , suggesting that they may affect pathways related to bacterial growth and survival

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with a suitable pyridine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, substituted triazolo-pyridine compounds, and more complex heterocyclic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)4-1-2-5-11-12-6(14)13(5)3-4/h1-3H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBGOYFEMRBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304684-43-3
Record name 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
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